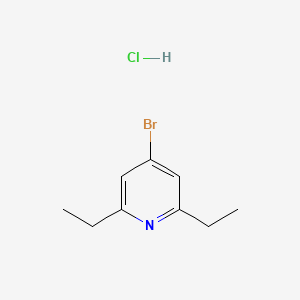

4-Bromo-2,6-diethylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2,6-diethylpyridine hydrochloride is a chemical compound with the molecular formula C9H13BrClN. It is an off-white solid that is typically stored at temperatures between 0-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-Bromo-2,6-diethylpyridine hydrochloride involves several steps. One common method includes the bromination of 2,6-diethylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Bromo-2,6-diethylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-2,6-diethylpyridine hydrochloride has been explored for its potential therapeutic applications. Studies have indicated that derivatives of pyridine compounds can exhibit:

- Antimicrobial Activity : Research has demonstrated that certain pyridine derivatives possess significant antibacterial properties against various pathogens.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can be beneficial in preventing oxidative stress-related diseases.

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Heterocycles : this compound is utilized in the synthesis of complex heterocyclic compounds that are crucial in drug development.

- Ligand Formation : It acts as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Data Table: Applications Overview

Case Study 1: Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Heterocycles

In another research article, the compound was utilized in the synthesis of novel heterocyclic compounds through palladium-catalyzed reactions. The synthesized products showed promising biological activity, suggesting further exploration for pharmaceutical applications.

Mécanisme D'action

The mechanism of action of 4-Bromo-2,6-diethylpyridine hydrochloride depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form new products. The molecular targets and pathways involved are specific to the reactions it participates in and the conditions under which these reactions occur .

Comparaison Avec Des Composés Similaires

4-Bromo-2,6-diethylpyridine hydrochloride can be compared with similar compounds such as 4-Bromo-2,6-dimethylpyridine. While both compounds contain a bromine atom and a pyridine ring, the presence of different substituents (ethyl vs. methyl groups) can lead to variations in their chemical reactivity and applications . The unique properties of this compound make it suitable for specific applications where other similar compounds may not be as effective.

Similar Compounds

- 4-Bromo-2,6-dimethylpyridine

- 2,6-Diethylpyridine

- 4-Chloro-2,6-diethylpyridine

Activité Biologique

4-Bromo-2,6-diethylpyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C9H13BrClN

- Molar Mass : 250.56 g/mol

- CAS Number : 22282-99-1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains. For instance, in vitro assays demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antiparasitic Effects

The compound has also shown promise as an antiparasitic agent, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study evaluating various pyridine derivatives, this compound was found to possess a pEC50 value greater than 7.0, indicating potent activity against this parasite . This finding suggests that structural modifications in pyridine derivatives can enhance their efficacy against specific pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to its SAR:

| Compound ID | Substituent | Activity (pEC50) | HLM Cl Int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|---|

| 1 | Ethyl | 7.1 | 150 | 500 |

| 2 | Methyl | 6.5 | 180 | 300 |

| 3 | Propyl | 5.9 | 200 | 200 |

This table indicates that the presence and nature of substituents significantly influence the compound's biological potency and solubility. The ethyl substituent appears to enhance both activity and solubility compared to other groups.

Study on Antiparasitic Activity

A notable case study involved the evaluation of several pyridine derivatives against T. brucei. In this study, researchers synthesized a series of compounds based on the parent structure of this compound. The results showed that modifications at the 2 and 6 positions were critical for maintaining antiparasitic activity while also improving pharmacokinetic properties such as solubility and metabolic stability .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that this compound exhibited effective inhibition against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

Propriétés

IUPAC Name |

4-bromo-2,6-diethylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-3-8-5-7(10)6-9(4-2)11-8;/h5-6H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRTPNHRMQOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.